molecular formula C5H9BF3K B13405797 Potassium trifluoro(3-methylbut-2-en-1-yl)borate

Potassium trifluoro(3-methylbut-2-en-1-yl)borate

Cat. No.: B13405797
M. Wt: 176.03 g/mol
InChI Key: ICQRXLUXSQYCNC-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methylbut-2-en-1-yl)borate is an organoboron compound with the molecular formula C5H8BF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methylbut-2-en-1-yl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for potassium trifluoro(3-methylbut-2-en-1-yl)borate in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

Potassium trifluoro(3-methylbut-2-en-1-yl)borate is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other potassium trifluoroborates, it offers enhanced stability and compatibility with a broader range of reaction conditions .

Properties

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;trifluoro(3-methylbut-2-enyl)boranuide

InChI

InChI=1S/C5H9BF3.K/c1-5(2)3-4-6(7,8)9;/h3H,4H2,1-2H3;/q-1;+1

InChI Key

ICQRXLUXSQYCNC-UHFFFAOYSA-N

Canonical SMILES

[B-](CC=C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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